2-Fluoro-3-methylphenylboronic acid
Overview
Description
2-Fluoro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Scientific Research Applications
2-Fluoro-3-methylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis:
Safety and Hazards
2-Fluoro-3-methylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-3-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by providing the organoboron reagent needed for the reaction .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs through the SM cross-coupling reaction, which is facilitated by the compound’s interaction with the palladium catalyst .
Action Environment
The action of this compound is influenced by several environmental factors. The SM cross-coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-methylphenylboronic acid plays a significant role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making this compound an important reagent in organic synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with specific biomolecules. For instance, this compound may affect cell signaling pathways by binding to proteins or enzymes involved in these pathways. This interaction can lead to changes in gene expression and cellular metabolism, potentially altering cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the presence of the fluorine atom in this compound can enhance its binding affinity and specificity towards certain biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to considerStudies have shown that boronic acids can undergo hydrolysis over time, which may affect their activity and efficacy in biochemical reactions . Understanding the temporal effects of this compound is crucial for optimizing its use in research and applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a reagent in organic synthesis. The compound interacts with enzymes and cofactors that facilitate its incorporation into larger organic molecules. These interactions can affect metabolic flux and the levels of metabolites in the cell, potentially influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound may localize to certain cellular compartments, depending on its interactions with intracellular biomolecules. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and optimizing its use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 2-fluoro-3-methylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Fluoro-2-methylphenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
Comparison: 2-Fluoro-3-methylphenylboronic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, the presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it more suitable for certain synthetic applications .
Properties
IUPAC Name |
(2-fluoro-3-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHQHYJZLSODOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585935 | |
Record name | (2-Fluoro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762287-58-1 | |
Record name | 2-Fluoro-3-methylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762287-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluoro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-3-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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